molecular formula C13H21NO3S B8041134 2-ethoxy-N-ethyl-N-(2-methylsulfonylethyl)aniline

2-ethoxy-N-ethyl-N-(2-methylsulfonylethyl)aniline

Cat. No.: B8041134
M. Wt: 271.38 g/mol
InChI Key: YODAIBGNEUQCJU-UHFFFAOYSA-N
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Description

2-Ethoxy-N-ethyl-N-(2-methylsulfonylethyl)aniline is an organic compound that belongs to the class of aniline derivatives. This compound is characterized by the presence of an ethoxy group, an ethyl group, and a methylsulfonylethyl group attached to the nitrogen atom of the aniline ring. It is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-ethoxy-N-ethyl-N-(2-methylsulfonylethyl)aniline typically involves the following steps:

    Ethylation of Aniline: Aniline is first ethylated using ethyl iodide in the presence of a base such as potassium carbonate.

    Ethoxylation: The ethylated aniline is then reacted with ethyl bromide to introduce the ethoxy group.

    Sulfonylation: The final step involves the reaction of the ethoxy-N-ethyl aniline with methylsulfonyl chloride in the presence of a base like triethylamine to introduce the methylsulfonylethyl group.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes and the use of automated reactors to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Types of Reactions:

    Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Electrophilic aromatic substitution reactions can occur on the aniline ring, with reagents like bromine or nitric acid.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Bromine in acetic acid for bromination; nitric acid for nitration.

Major Products:

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of halogenated or nitrated aniline derivatives.

Scientific Research Applications

2-Ethoxy-N-ethyl-N-(2-methylsulfonylethyl)aniline has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-ethoxy-N-ethyl-N-(2-methylsulfonylethyl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The ethoxy and methylsulfonylethyl groups may enhance its binding affinity and specificity towards these targets, leading to the modulation of biological pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

  • N-ethyl-N-(2-methylsulfonylethyl)aniline
  • 2-ethoxy-N-methyl-N-(2-methylsulfonylethyl)aniline
  • 2-ethoxy-N-ethyl-N-(2-chloroethyl)aniline

Comparison: 2-Ethoxy-N-ethyl-N-(2-methylsulfonylethyl)aniline is unique due to the presence of both ethoxy and methylsulfonylethyl groups, which may confer distinct chemical and biological properties compared to its analogs. The combination of these functional groups can influence its reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

2-ethoxy-N-ethyl-N-(2-methylsulfonylethyl)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO3S/c1-4-14(10-11-18(3,15)16)12-8-6-7-9-13(12)17-5-2/h6-9H,4-5,10-11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YODAIBGNEUQCJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CCS(=O)(=O)C)C1=CC=CC=C1OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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